2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a benzodiazole ring, an azetidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzodiazole intermediate.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a suitable thioamide with a hydrazine derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.
tert-Butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate: Another compound with a cyclopropyl and oxadiazole ring.
Uniqueness
2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct ring systems, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H23N5S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C19H23N5S/c1-19(2,3)17-20-14-6-4-5-7-15(14)24(17)13-10-23(11-13)18-22-21-16(25-18)12-8-9-12/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
LWCDWVZYNANKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NN=C(S4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.